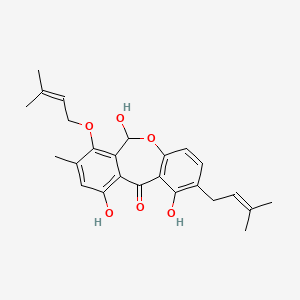arugosin A (lactol form)
CAS No.:
Cat. No.: VC1915307
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H28O6 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 1,6,10-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)-6H-benzo[c][1]benzoxepin-11-one |
| Standard InChI | InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3 |
| Standard InChI Key | WFHNNILBVLUOKP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O |
| Canonical SMILES | CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Arugosin A (lactol form) features a dibenzo[b,e]oxepin-11(6H)-one core structure, consisting of two benzene rings fused to a seven-membered oxepin ring. This skeletal framework is further modified with several functional groups that define its chemical identity and properties . The complete IUPAC name is 1,6,10-trihydroxy-8-methyl-2-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]dibenzo[b,e]oxepin-11(6H)-one .
The key structural elements include:
-
Three hydroxy groups positioned at carbons 1, 6, and 10
-
A methyl substituent at position 8
-
A 3-methylbut-2-en-1-yl (prenyl) group at position 2
-
A 3-methylbut-2-en-1-yloxy group at position 7
-
A ketone functionality at position 11
The compound contains one undefined stereocenter, which adds another dimension to its structural complexity . The hemiacetal (lactol) functionality represents one of its most distinctive structural features, formed by the intramolecular reaction between a hydroxyl group and an aldehyde group.
Physical and Chemical Properties
Arugosin A (lactol form) possesses several notable physical and chemical properties that influence its behavior in various environments. These properties are summarized in the following table:
The XLogP3-AA value of 5.9 indicates considerable lipophilicity, suggesting the compound would have greater solubility in organic solvents than in aqueous environments . This property has implications for its potential membrane permeability and bioavailability.
From a chemical perspective, the presence of multiple functional groups contributes to its reactivity profile:
-
The three hydroxy groups can participate in hydrogen bonding and serve as sites for esterification or etherification
-
The hemiacetal (lactol) functionality is susceptible to ring-opening under appropriate conditions
-
The ketone at position 11 can undergo typical carbonyl reactions
-
The two prenyl groups (one direct and one as part of an ether) introduce alkene reactivity
Chemical Classification
Arugosin A (lactol form) can be classified into several chemical categories based on its structural features. According to the available data, it belongs to the following chemical classes:
Dibenzooxepine
The compound contains the characteristic dibenzo[b,e]oxepin core structure, consisting of two benzene rings fused to a seven-membered oxepin ring containing an oxygen atom . This structural feature places it firmly in the dibenzooxepine class of compounds.
Lactol/Hemiacetal
One of the defining features of this form of arugosin A is its lactol (cyclic hemiacetal) functionality. This structural element results from the intramolecular reaction between a hydroxyl group and an aldehyde group, forming a cyclic structure .
Cyclic Ketone
The presence of a ketone group at position 11 within the ring structure qualifies arugosin A (lactol form) as a cyclic ketone . This carbonyl functionality contributes significantly to its chemical reactivity and properties.
Polyphenol
Due to the presence of multiple phenolic hydroxy groups in its structure, arugosin A (lactol form) is classified as a polyphenol . Polyphenols are known for their potential antioxidant properties and ability to interact with biological macromolecules.
Tautomerism
A particularly interesting aspect of arugosin A is its tautomeric behavior. Arugosin A (lactol form) exists as a tautomer of the hydroxy-aldehyde form of arugosin A . This tautomerism represents a key structural characteristic that distinguishes different forms of the same compound.
Tautomerism refers to a type of structural isomerism where two constitutional isomers (tautomers) exist in equilibrium and can interconvert through the migration of a proton accompanied by a switch of a single bond and adjacent double bond. In the case of arugosin A, the tautomeric relationship exists between:
-
The lactol form (hemiacetal structure): Where a hydroxyl group has reacted intramolecularly with an aldehyde group to form a cyclic hemiacetal
-
The hydroxy-aldehyde form: Where the ring is opened, revealing both the hydroxyl and aldehyde groups
This tautomeric equilibrium can be influenced by various factors including solvent polarity, pH, and temperature. The ability to exist in different tautomeric forms adds to the chemical complexity of arugosin A and may have implications for its biological interactions, as different tautomers may exhibit different binding affinities to biological targets.
The compound is also listed in the LOTUS Initiative for Open Natural Products Research, indicating its recognition as a documented natural product . These diverse database entries reflect scientific interest in this compound from multiple research perspectives.
Structural Representation and Nomenclature
Alternative Names and Synonyms
Arugosin A (lactol form) is known by several synonyms and alternative names in the literature and chemical databases:
-
Arugosin A (hemiacetal form)
-
1,6,10-trihydroxy-8-methyl-2-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]dibenzo[b,e]oxepin-11(6H)-one
-
1,6,10-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)-6H-benzo[c]benzoxepin-11-one
These alternative names provide different ways of referring to the same compound, with some emphasizing structural features while others focus on the specific tautomeric form.
Structural Representation
The molecular structure of arugosin A (lactol form) can be represented using various chemical notation systems:
-
SMILES: CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O
-
InChI: InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3
These notation systems provide standardized ways of representing the compound's structure in a machine-readable format, facilitating computational analysis and database searching.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume